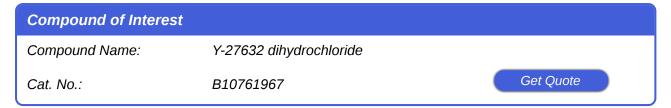


Unraveling the Potential of Y-27632: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper on the Core Chemical Properties and Applications of the ROCK Inhibitor Y-27632 for Scientific Research.

This technical guide provides a comprehensive overview of the chemical properties and applications of Y-27632, a pivotal tool for researchers, scientists, and professionals in drug development. Y-27632 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), offering a wide range of applications in cellular biology, regenerative medicine, and beyond.

Core Chemical Properties and Mechanism of Action

Y-27632 is a cell-permeable pyridinyl-cyclohexanecarboxamide derivative that acts as a competitive inhibitor of the ATP-binding site of ROCK kinases.[1][2] This targeted inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.

Table 1: General Chemical Properties of Y-27632



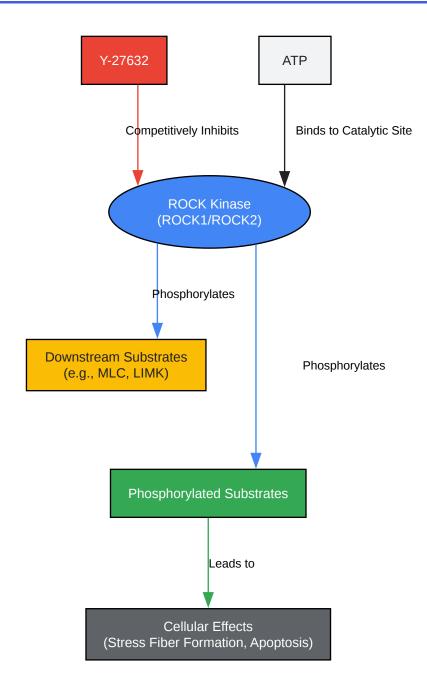
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Property	Value
IUPAC Name	(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
Molecular Formula	C14H21N3O (dihydrochloride: C14H21N3O · 2HCl)
Molecular Weight	247.34 g/mol (dihydrochloride: 320.3 g/mol)[1]
CAS Number	146986-50-7
Purity	≥98%[1]
Solubility	Soluble in water, DMSO, and ethanol.[3][4]

The primary mechanism of action of Y-27632 involves the inhibition of the two major isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2.[1][5] By competing with ATP for the kinase domain of these enzymes, Y-27632 effectively blocks their catalytic activity.[2]





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Mechanism of Action of Y-27632.

Quantitative Data on Kinase Inhibition

The selectivity of Y-27632 for ROCK kinases over other protein kinases is a key attribute for its use in research. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for Y-27632 against various kinases.



Table 2: Inhibition Constants (Ki) of Y-27632

Target Kinase	Ki Value (nM)
ROCK1 (p160ROCK)	140 - 220[1][5]
ROCK2	300[1][5]
Protein Kinase N (PKN)	3,100[5]
Citron Kinase	5,300[5]
Protein Kinase A (PKA)	25,000[5]
Protein Kinase Cα (PKCα)	73,000[5]
Myosin Light Chain Kinase (MLCK)	>250,000

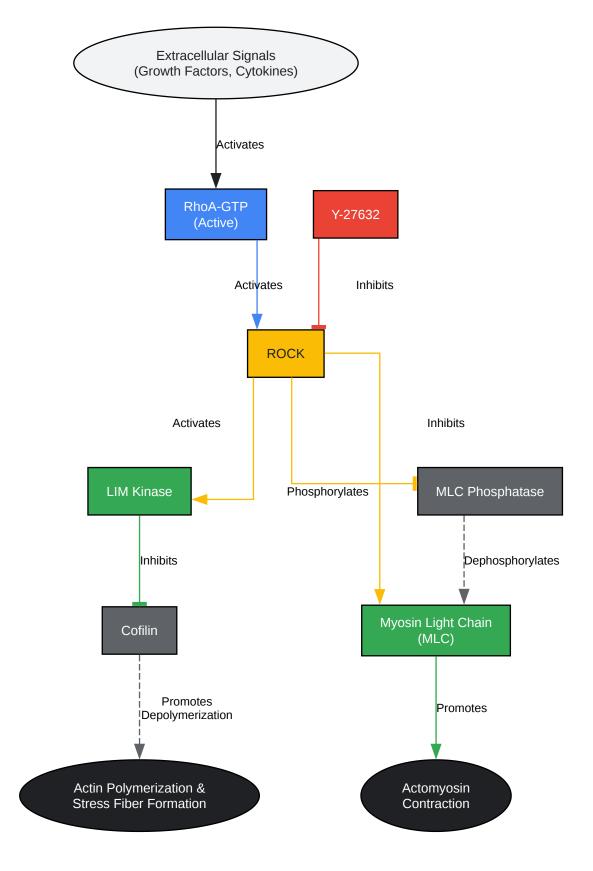
Table 3: Half-Maximal Inhibitory Concentration (IC50) of Y-27632

Cell Line/Assay	IC50 Value
His-tagged human PRK2 (in HEK293 cells)	600 nM[5]
Inhibition of MLC phosphorylation (in rat A7r5 cells)	200 - 630 nM[5]
Antimetastatic activity (in human PC-3 cells)	28 μM[5]
EFS-induced contractions (human cavernous tissue)	3.3 μΜ[6]
Phenylephrine-induced contractions (human cavernous tissue)	2.2 μΜ[6]

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton. Upon activation, RhoA binds to and activates ROCK, initiating a signaling cascade that culminates in various cellular responses, including stress fiber formation, cell adhesion, motility, and apoptosis. Y-27632's inhibition of ROCK disrupts these processes.





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The Rho/ROCK Signaling Pathway and the Point of Inhibition by Y-27632.



Experimental Protocols

Y-27632 is widely used in a variety of experimental settings. Below are detailed methodologies for its application in cell culture.

Protocol 1: Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of Y-27632 to prevent dissociation-induced apoptosis (anoikis) in hPSCs.

Materials:

- Human pluripotent stem cells (e.g., hESCs or hiPSCs)
- Cell dissociation reagent (e.g., Accutase)
- Complete hPSC culture medium
- Y-27632 dihydrochloride stock solution (e.g., 10 mM in sterile water or PBS)
- Culture vessels coated with an appropriate matrix (e.g., Matrigel)

Procedure:

- Prepare the culture medium by supplementing it with Y-27632 to a final concentration of 10 μM.[4]
- Aspirate the old medium from the hPSC culture and wash the cells with sterile PBS.
- Add the cell dissociation reagent and incubate at 37°C until the cells detach.
- Gently pipette the cells to create a single-cell suspension.
- Neutralize the dissociation reagent with culture medium and centrifuge the cells.
- Resuspend the cell pellet in the Y-27632-supplemented medium.

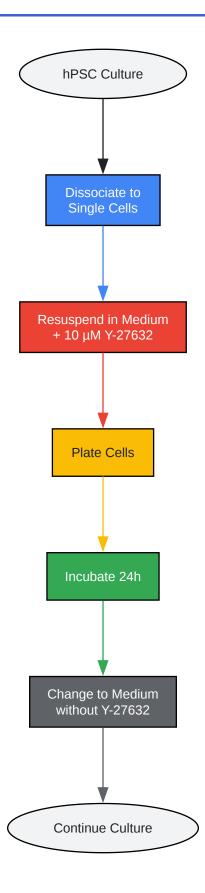
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- Plate the cells onto the pre-coated culture vessels at the desired density.
- Culture the cells at 37°C and 5% CO2.
- After 24 hours, replace the medium with fresh medium that does not contain Y-27632.





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Experimental Workflow for Using Y-27632 to Enhance hPSC Survival.



Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of Y-27632 on ROCK in a cell-free system.

Materials:

- Recombinant active ROCK protein
- Kinase buffer
- ATP (at a concentration near the Km for ROCK)
- Specific ROCK substrate (e.g., a peptide substrate)
- Y-27632 at various concentrations
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the kinase buffer, ROCK substrate, and recombinant ROCK protein in a microplate.
- Add Y-27632 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Plot the percentage of kinase inhibition against the logarithm of the Y-27632 concentration to determine the IC50 value.



Diverse Research Applications

The unique properties of Y-27632 have led to its widespread use in various research areas:

- Stem Cell Biology: Y-27632 is instrumental in improving the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation.[1] It also enhances the survival of cryopreserved stem cells.[1][7]
- Organoid Culture: It is a critical component in the media for establishing and maintaining various organoid cultures, including those from the intestine and urothelium.
- Cell Reprogramming: Y-27632 is used in combination with other small molecules to directly reprogram fibroblasts into mature neurons.[1]
- Neuroscience: Studies have shown that Y-27632 can promote neurite outgrowth and protect neurons from apoptosis.[8][9]
- Cancer Research: The role of the Rho/ROCK pathway in cancer cell migration and invasion makes Y-27632 a valuable tool for studying metastasis.[5]
- Regenerative Medicine: Y-27632 has been investigated for its potential to promote tissue regeneration, for example, in the corneal endothelium.[10][11]

Conclusion

Y-27632 is a powerful and selective inhibitor of ROCK kinases, with a well-defined mechanism of action and a broad spectrum of applications in biomedical research. Its ability to modulate fundamental cellular processes, such as cell survival, adhesion, and differentiation, makes it an indispensable tool for scientists working in diverse fields. This guide provides the essential technical information required for the effective utilization of Y-27632 in a research setting.

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